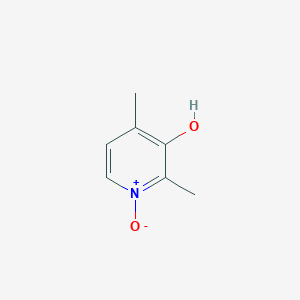

2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol

Description

2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, methyl groups at positions 2 and 4, and an N-oxide group at position 1. Methyl groups act as electron-donating substituents, influencing the aromatic ring’s electron density and reactivity. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs in pyridine chemistry offer insights into its behavior .

Propriétés

Numéro CAS |

143509-33-5 |

|---|---|

Formule moléculaire |

C7H9NO2 |

Poids moléculaire |

139.15 g/mol |

Nom IUPAC |

2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |

Clé InChI |

WTLQWBXWBUCMDZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)O |

SMILES canonique |

CC1=C(C(=[N+](C=C1)[O-])C)O |

Synonymes |

3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-3-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like methyltrioxorhenium (MTO) . Another method includes the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .

Industrial Production Methods

Industrial production of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol typically involves continuous flow processes using packed-bed microreactors. These reactors utilize titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent, providing a safer and more efficient process compared to batch reactors .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethyl-3-hydroxypyridine N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced back to 2,4-dimethyl-3-hydroxypyridine.

Substitution: The hydroxyl and N-oxide groups can participate in substitution reactions.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state derivatives.

Reduction: Formation of 2,4-dimethyl-3-hydroxypyridine.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

2,4-Dimethyl-3-hydroxypyridine N-oxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can act as both an electron donor and acceptor, facilitating various biochemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Pyridine Derivatives

A comparative analysis with structurally related pyridine derivatives reveals key differences in substituent effects and functional group interactions (Table 1).

Table 1: Comparison of Substituent Effects in Selected Pyridine Derivatives

Key Observations:

- N-Oxide Influence: The N-oxide group in the target compound increases polarity and may improve aqueous solubility compared to non-oxidized analogs like 4-Amino-2-iodopyridin-3-ol. N-oxides are also more susceptible to reduction reactions .

- Methyl vs. Methoxy : Methyl groups (electron-donating) may slightly activate the pyridine ring toward electrophilic substitution, whereas methoxy groups (as in 3-Iodo-2,5,6-trimethoxypyridin-4-ol) provide steric bulk and reduce hydrogen-bonding capacity .

- Hydroxyl Group: The 3-OH group facilitates hydrogen bonding, influencing crystal packing (see Section 3) and solubility.

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl and N-oxide groups in 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol are critical to its supramolecular assembly. Hydrogen-bonding patterns can be analyzed using graph set theory, as described by Bernstein et al. . For example:

- The 3-OH group may act as both a donor (to N-oxide oxygen) and acceptor (via lone pairs), forming Donor-Acceptor (D-A) motifs.

- Methoxy groups in analogs like 3-Iodo-2,5,6-trimethoxypyridin-4-ol disrupt such networks, favoring weaker van der Waals interactions .

Crystallographic studies of similar compounds employ refinement tools like SHELXL (), which optimize structural models using least-squares minimization.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.